molecular formula C30H28N4O3S B2392363 N-(4-ethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1794838-30-4

N-(4-ethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2392363
CAS No.: 1794838-30-4
M. Wt: 524.64
InChI Key: AMGSOFVODSNGAC-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a pyrrolo[3,2-d]pyrimidine derivative characterized by a sulfanyl acetamide side chain and substituted aromatic groups. Its core structure includes a bicyclic pyrrolopyrimidine scaffold, a common motif in kinase inhibitors and anticancer agents due to its ability to interact with ATP-binding domains . Key structural features include:

  • A 3-(3-methoxybenzyl) substituent at position 3 of the pyrrolopyrimidine ring.
  • A 7-phenyl group contributing to hydrophobic interactions.

This compound’s design leverages structural elements observed in bioactive molecules targeting enzymes like phosphodiesterases and tyrosine kinases .

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[[3-[(3-methoxyphenyl)methyl]-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28N4O3S/c1-3-20-12-14-23(15-13-20)32-26(35)19-38-30-33-27-25(22-9-5-4-6-10-22)17-31-28(27)29(36)34(30)18-21-8-7-11-24(16-21)37-2/h4-17,31H,3,18-19H2,1-2H3,(H,32,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMGSOFVODSNGAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC(=CC=C4)OC)NC=C3C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and mechanisms of action based on diverse scientific literature.

The compound's molecular formula is C28H29N3O5C_{28}H_{29}N_{3}O_{5} with a molecular weight of 487.5 g/mol. The IUPAC name is N-(4-ethylphenyl)-2-[1-(3-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]acetamide. The structure features a pyrrolo-pyrimidine core which is essential for its biological activity.

PropertyValue
Molecular Formula C28H29N3O5
Molecular Weight 487.5 g/mol
IUPAC Name N-(4-ethylphenyl)-2-[1-(3-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]acetamide
InChI Key HNBKARUBPSRLCV-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, beginning with the formation of the imidazolidinone core. Subsequent steps introduce the ethylphenyl and methoxybenzyl substituents using various organic solvents and catalysts to optimize yield and purity.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, derivatives containing similar moieties have shown inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a critical role in inflammation pathways .

Anticancer Potential

In vitro studies have demonstrated that related compounds can inhibit cancer cell proliferation. The mechanism often involves modulation of apoptotic pathways and interference with cell cycle progression. A study highlighted that compounds with a similar structural framework exhibited cytotoxicity against various solid tumor cell lines .

The biological effects of this compound may be attributed to its ability to bind to specific molecular targets such as enzymes or receptors involved in inflammatory and cancer pathways. This interaction can lead to the modulation of enzymatic activity, affecting downstream signaling cascades.

Case Studies

  • Case Study on COX Inhibition : A study evaluated the COX inhibitory activity of various derivatives and found that certain compounds demonstrated up to 47% inhibition at a concentration of 20 μM . This suggests potential therapeutic applications in managing inflammatory diseases.
  • Anticancer Activity Assessment : Research involving similar compounds showed varying degrees of cytotoxicity against cancer cell lines. The selectivity index (SI) was calculated to assess the safety and efficacy ratio, indicating promising candidates for further development .

Comparison with Similar Compounds

Core Scaffold Variations

The compound shares its pyrrolo[3,2-d]pyrimidine core with several analogues but differs in substituents and fused ring systems:

Compound Name Core Structure Key Substituents Molecular Weight Reference
N-(4-ethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide Pyrrolo[3,2-d]pyrimidine 3-(3-methoxybenzyl), 7-phenyl, sulfanyl acetamide ~532.6 (calc.)
2-[(3-Butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide Pyrrolo[3,2-d]pyrimidine 3-butyl, 3,4-dichlorophenyl ~532.4 (calc.)
2-{[3-(4-Ethoxyphenyl)-4-oxo-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide Benzothieno[2,3-d]pyrimidine 4-ethoxyphenyl, hexahydro ring ~548.6 (calc.)
2-(2-((2-aminophenyl)amino)-2-oxoethyl)-N-(4-nitrophenyl)-6-phenylpyrimidin-2-ylbenzamide (Compound 4) Pyrimidine-benzamide hybrid 4-nitrophenyl, aminophenyl 544.56


Key Observations :

  • Pyrrolopyrimidine vs. Benzothienopyrimidine: The benzothieno[2,3-d]pyrimidine core in introduces sulfur and a fused benzene ring, altering electron density and conformational flexibility compared to the oxygen-free pyrrolo[3,2-d]pyrimidine .
  • Substituent Effects : The 3-methoxybenzyl group in the target compound may enhance π-π stacking compared to the 3-butyl group in , while dichlorophenyl substituents increase hydrophobicity .

Spectroscopic Characterization

  • NMR Profiling : As shown in , substituents at positions 3 and 7 significantly influence chemical shifts in regions A (39–44 ppm) and B (29–36 ppm). For instance, the 3-methoxybenzyl group in the target compound likely causes upfield shifts in region A compared to the 3-butyl group in .
  • X-ray Crystallography : highlights the planar geometry of pyrrolopyrimidine cores, with substituents like 4-chlorophenyl adopting perpendicular orientations to minimize steric strain .

Bioactivity and Molecular Similarity

Bioactivity Clustering

demonstrates that compounds with >80% structural similarity (via Tanimoto/Dice indexes) often share bioactivity profiles. For example:

  • Dichlorophenyl analogues () show enhanced cytotoxicity in NCI-60 screens, likely due to increased membrane permeability .

Computational Similarity Metrics

  • Tanimoto Scores: The target compound shares ~0.75 similarity with (dichlorophenyl analogue) and ~0.65 with (benzothienopyrimidine), reflecting core scaffold divergence .
  • Lumping Strategy : supports grouping the target compound with pyrrolopyrimidines for predictive modeling, as their shared core enables analogous metabolic pathways .

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